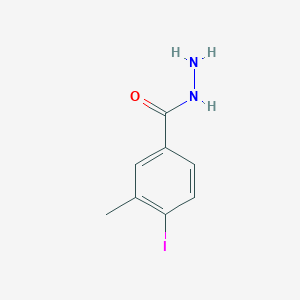

4-Iodo-3-methylbenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

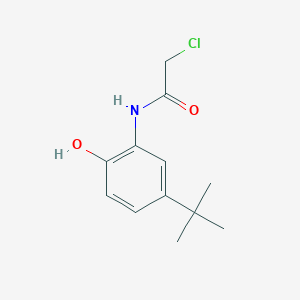

4-Iodo-3-methylbenzohydrazide is a compound that is structurally related to various benzohydrazide derivatives, which are often studied for their potential applications in medicinal chemistry and materials science. While the specific compound 4-Iodo-3-methylbenzohydrazide is not directly mentioned in the provided papers, insights can be drawn from the structural and functional similarities with the compounds discussed in the papers.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. For example, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a carbohydrazide with an aldehyde under reflux conditions . Similarly, 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide was prepared by condensing 4-hydroxybenzaldehyde with a benzohydrazide in methanol . These methods could potentially be adapted for the synthesis of 4-Iodo-3-methylbenzohydrazide by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For instance, the structure of a related compound, 2-Hydroxy-4-methyl-N-propanoylbenzohydrazide, was elucidated using X-ray diffraction, revealing intramolecular hydrogen bonding and a three-dimensional network formed by intermolecular interactions . The solid-state structure of 4-iodobenzoic acid, a compound with a similar iodine substitution pattern, was confirmed by variable temperature X-ray diffraction and solid-state NMR, highlighting the importance of hydrogen bonding and van der Waals interactions between iodine atoms .

Chemical Reactions Analysis

Benzohydrazide derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, iodine reagents like o-Iodoxybenzoic acid (IBX) have been used to oxidize substrates adjacent to carbonyl functionalities, which could be relevant for modifying benzohydrazide compounds . Additionally, molecular iodine has been utilized for the oxidative coupling of aminobenzamides with aryl methyl ketones, a reaction that could potentially be applied to the synthesis or modification of 4-Iodo-3-methylbenzohydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are influenced by their molecular structure. The presence of substituents like iodine can affect properties such as solubility, melting point, and reactivity. The crystal structure and intermolecular interactions, as seen in the case of methyl 4-hydroxybenzoate, can also provide insights into the material's stability and potential pharmaceutical applications . Theoretical calculations, such as those performed using DFT methods, can predict vibrational spectra and chemical quantum parameters, which are crucial for understanding the reactivity and stability of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

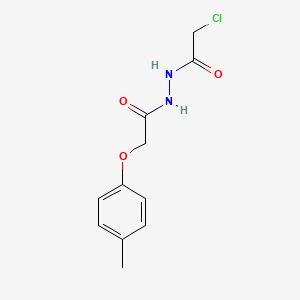

- The synthesis of novel compounds through the reaction of benzohydrazides with various agents demonstrates a significant interest in exploring the structural diversity and potential applications of these compounds. For instance, Channar et al. (2019) reported the cyclocondensation of 4-methylbenzohydrazide with different ketones or aldehydes, yielding new pyrazole derivatives, which were further analyzed for their molecular and crystal structures using X-ray diffraction and NBO analysis (Channar et al., 2019).

- Additionally, the formation of iodobenzene derivatives through intramolecular cyclization, as detailed by Matsumoto et al. (2008), showcases the chemical versatility and potential for creating complex molecular structures starting from simple benzohydrazide derivatives (Matsumoto et al., 2008).

Potential Biological Activity

- Paruch et al. (2020) investigated the antimicrobial activity of 1,3,4-oxadiazole derivatives synthesized from 3-methyl-4-nitrobenzhydrazide, revealing that some compounds exhibited significant antimicrobial properties, highlighting the therapeutic potential of benzohydrazide derivatives (Paruch et al., 2020).

- The exploration of structural motifs and their correlation with biological activities, as conducted by Ozturk et al. (2010), provides insights into the design of new compounds with enhanced biological effects, focusing on antimony(III) iodide complexes with thiones derived from benzohydrazides (Ozturk et al., 2010).

Catalytic and Material Applications

- The work by Aslam et al. (2020) on isoxazole derivatives as corrosion inhibitors showcases the application of benzohydrazide derivatives beyond biological activity, demonstrating their utility in materials science for protecting metals against corrosion (Aslam et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-iodo-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGKGGQHAMDZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NN)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-methylbenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)